

Application Notes and Protocols for SIRT2 In Vitro Deacetylation Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro deacetylation assay to measure the enzymatic activity of Sirtuin 2 (SIRT2) and to evaluate the potency of its inhibitors.

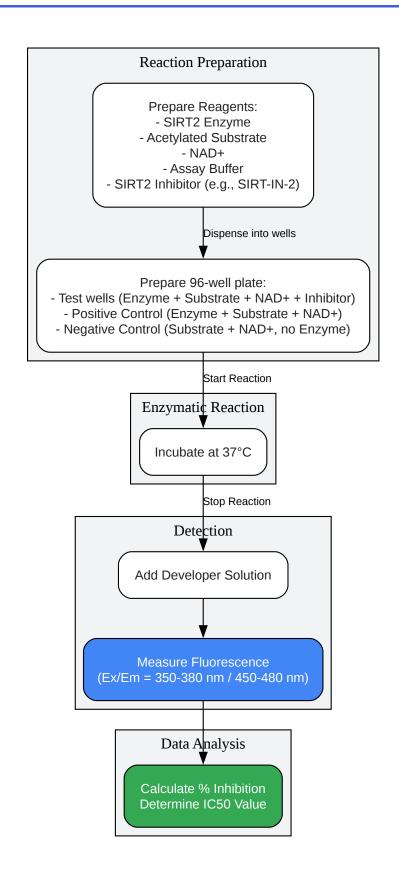
Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It plays a crucial role in various cellular processes, including cell cycle regulation, genomic integrity, and metabolism, by removing acetyl groups from lysine residues on both histone and non-histone protein substrates. Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This document outlines a common fluorescence-based in vitro assay to screen for and characterize SIRT2 inhibitors.

Signaling Pathway and Experimental Workflow

The in vitro deacetylation assay follows a two-step enzymatic reaction. First, the SIRT2 enzyme deacetylates an acetylated peptide substrate in the presence of the cofactor NAD+. In the second step, a developer solution is added that specifically recognizes the deacetylated peptide and cleaves it, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the deacetylase activity of SIRT2. Inhibitors of SIRT2 will reduce the deacetylation of the substrate, leading to a decrease in the fluorescent signal.





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Figure 1: Experimental workflow for the SIRT2 in vitro deacetylation assay.

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Quantitative Data: Potency of SIRT2 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. The table below summarizes the IC50 values for several known SIRT2 inhibitors, as determined by in vitro deacetylation assays.

Inhibitor	IC50 Value (μM)	Assay Type	Substrate
SirReal2	0.14	Peptide-HPLC	Acetylated Peptide
AGK2	3.5	Fluorometric	Acetylated Peptide
AEM1	18.5	Fluorometric	MAL
ICL-SIRT078	1.45	Fluorometric	p53-derived peptide
Ro 31-8220	0.8	Fluorometric	Not Specified

This data is compiled from multiple sources for comparative purposes.[1][2][3] Experimental conditions may vary.

Experimental Protocol: Fluorometric SIRT2 In Vitro Deacetylation Assay

This protocol is adapted from commercially available SIRT2 activity assay kits and is suitable for screening SIRT2 inhibitors in a 96-well plate format.[4][5]

Materials and Reagents:

- Recombinant human SIRT2 enzyme
- Fluorogenic acetylated peptide substrate (e.g., derived from p53 or α-tubulin)
- NAD+ (Nicotinamide adenine dinucleotide)
- SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (containing a peptidase to cleave the deacetylated substrate)



- SIRT2 Inhibitor (e.g., SIRT-IN-2 or a known inhibitor like Nicotinamide for a positive control)
- DMSO (for dissolving inhibitors)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare the SIRT2 Assay Buffer.
 - Prepare a stock solution of the SIRT2 inhibitor in DMSO. Then, create a series of dilutions at 2x the final desired concentration in SIRT2 Assay Buffer.
 - Prepare the NAD+ solution in SIRT2 Assay Buffer.
 - Prepare the fluorogenic acetylated peptide substrate in SIRT2 Assay Buffer.
 - Dilute the SIRT2 enzyme to the working concentration in SIRT2 Assay Buffer.
- Assay Setup (per well in a 96-well plate):
 - Inhibitor Wells: Add 45 μL of the 2x diluted inhibitor solution.
 - Enzyme Control (Positive Control): Add 45 μL of SIRT2 Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
 - No Enzyme Control (Negative Control): Add 50 μL of SIRT2 Assay Buffer.
 - Add 5 μL of the diluted SIRT2 enzyme to the "Inhibitor Wells" and "Enzyme Control" wells.
 - Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

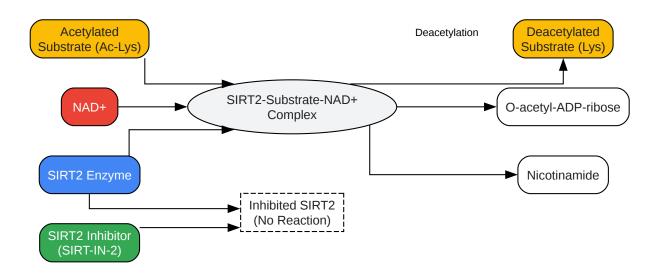


- · Initiation of Deacetylation Reaction:
 - Prepare a master mix of the substrate and NAD+.
 - \circ Add 50 μ L of the substrate/NAD+ mix to all wells to start the reaction. The final volume in each well should be 100 μ L.
 - Mix the plate gently.
- Incubation:
 - Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
- Development and Signal Detection:
 - Add 50 μL of the Developer solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
 - Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 450-480 nm.[5]
- Data Analysis:
 - Subtract the fluorescence reading of the "No Enzyme Control" from all other readings to correct for background fluorescence.
 - Calculate the percent inhibition for each inhibitor concentration using the following formula:
 % Inhibition = [1 (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)]
 x 100
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

SIRT2 Deacetylation and Inhibition Mechanism



SIRT2 catalyzes the deacetylation of acetyl-lysine residues on its target proteins through a mechanism that is dependent on NAD+.[4] The reaction proceeds in two main steps. First, the acetyl group from the substrate is transferred to the ADP-ribose moiety of NAD+, leading to the release of nicotinamide and the formation of an O-alkylamidate intermediate. Subsequently, this intermediate is hydrolyzed to yield the deacetylated lysine residue and 2'-O-acetyl-ADP-ribose. SIRT2 inhibitors can act through various mechanisms, such as competing with the acetylated substrate or NAD+, or by binding to other sites on the enzyme to allosterically prevent catalysis.



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Figure 2: SIRT2 deacetylation reaction and inhibition.

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References

 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
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